molecular formula C8H16ClNO B13629383 3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride

3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride

Cat. No.: B13629383
M. Wt: 177.67 g/mol
InChI Key: SEZHXASYMHLRCK-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1-azaspiro[33]heptane hydrochloride is a spirocyclic compound that features a unique structural motif

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a methoxymethyl-substituted precursor with a suitable azaspiro compound. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxymethyl)-1-azaspiro[3.3]heptane hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxymethyl group allows for unique interactions and reactivity compared to other spirocyclic compounds .

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

3-(methoxymethyl)-1-azaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-10-6-7-5-9-8(7)3-2-4-8;/h7,9H,2-6H2,1H3;1H

InChI Key

SEZHXASYMHLRCK-UHFFFAOYSA-N

Canonical SMILES

COCC1CNC12CCC2.Cl

Origin of Product

United States

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